Spiro[chroman-2,4'-piperidin]-4-one hydrochloride and its derivatives represent a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively studied for their potential as therapeutic agents in various fields, including oncology, metabolic disorders, and infectious diseases. The unique spirocyclic structure of these molecules has been associated with a range of biological activities, making them attractive targets for drug discovery and development12345678910.
In the field of oncology, spiro[chroman-2,4'-piperidin]-4-one hydrochloride derivatives have shown promise as anticancer agents. Compounds such as those evaluated in studies3and5 have demonstrated the ability to inhibit the proliferation of cancer cells, including human breast cancer and melanoma cell lines, through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) of these compounds has been explored to optimize their anticancer potential, with some derivatives showing selective toxicity towards cancer cells over normal cells.
Spiro[chroman-2,4'-piperidin]-4-one derivatives have also been investigated for their role in metabolic disorders. The ACC inhibitory activity of certain compounds suggests a potential application in the treatment of diseases related to lipid metabolism2. For example, compound 38j from study2 was found to increase whole-body fat oxidation in mice, indicating its potential utility in managing obesity and related metabolic conditions.
In the realm of infectious diseases, spiro[piperidine-4,3'-tetraoxanes] have been synthesized and screened for antimalarial activity, with some compounds exhibiting significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum7. These findings highlight the potential of spiro[chroman-2,4'-piperidin]-4-one hydrochloride derivatives in the development of new antimalarial therapies.
Additionally, related spiro compounds have been evaluated for their analgesic properties. Certain spiro[isocoumarin-piperidines] have demonstrated analgesic activity comparable to that of aminopyrine, suggesting their potential as pain-relieving agents10.
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride is classified as an organic compound and falls under the category of spiro compounds, which are characterized by having two or more rings that share a single atom. This specific compound has garnered interest in medicinal chemistry due to its biological activities, including antimicrobial, antiviral, and anticancer properties .
The synthesis of Spiro[chroman-2,4'-piperidin]-4-one hydrochloride typically involves cyclization reactions that form the spirocyclic structure. One common method includes:
In industrial settings, large-scale production can utilize continuous flow reactors and automated systems to enhance efficiency. Purification methods such as recrystallization and chromatography are employed to ensure product quality .
A notable synthetic route involves:
The molecular structure of Spiro[chroman-2,4'-piperidin]-4-one hydrochloride features:
The molecular formula can be represented as with a molecular weight of approximately 245.73 g/mol. The structural arrangement allows for various substituents that can influence its biological activity .
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride can participate in several types of chemical reactions:
The mechanism of action for Spiro[chroman-2,4'-piperidin]-4-one hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. It modulates their activity, leading to various biological effects:
The physical and chemical properties of Spiro[chroman-2,4'-piperidin]-4-one hydrochloride include:
The melting point ranges around 150°C to 160°C depending on purity and synthesis methods .
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride has diverse applications across several fields:
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride is a synthetically derived organic compound featuring a distinctive spirocyclic architecture. Its core structure comprises a chroman-4-one moiety (a benzopyran ring with a ketone at the 4-position) connected via a spiro carbon atom (C2 of the chroman ring) to a piperidine ring (a six-membered nitrogen heterocycle). This spiro junction forces the two rings to be perpendicular, generating a characteristic three-dimensional shape [2] [8].
The systematic IUPAC name for the free base is spiro[chroman-2,4'-piperidin]-4-one, precisely defining the ring fusion at the chroman C2 and piperidine C4 positions, along with the chroman ketone functionality. The hydrochloride salt form, commonly used for stability and solubility, is designated as spiro[chroman-2,4'-piperidin]-4-one hydrochloride [1] [3]. Key identifiers include CAS Registry Numbers 136081-84-0 for the free base and 159635-39-9 for the hydrochloride salt [3] [4] [8].
Table 1: Fundamental Structural and Chemical Identifier Data
Property | Value | Source/Reference |
---|---|---|
Free Base CAS No. | 136081-84-0 | [4] [8] |
Hydrochloride CAS No. | 159635-39-9 | [3] [7] |
Molecular Formula (Base) | C₁₃H₁₅NO₂ | [1] [8] |
Molecular Weight (Base) | 217.26 g/mol | [4] [8] |
Molecular Formula (HCl) | C₁₃H₁₆ClNO₂ | [1] [3] |
Molecular Weight (HCl) | 253.73 g/mol | [1] |
Appearance (HCl) | White to Yellow Solid | [3] |
Storage Conditions | 2-8°C, Inert Atmosphere | [3] [8] |
The hydrochloride salt typically presents as a white to yellow crystalline solid. Its stability requires storage under an inert atmosphere at low temperatures (2-8°C) [3]. The presence of the basic piperidine nitrogen facilitates salt formation with hydrochloric acid and provides a handle for further chemical derivatization, while the carbonyl group on the chroman ring offers another key site for structural modification [2] [9].
The emergence of spiro[chroman-2,4'-piperidin]-4-one as a scaffold in medicinal chemistry gained significant momentum in the early 21st century. Initial research focused on exploiting its structural rigidity and diverse functionality to design molecules targeting specific enzymes and receptors. A landmark development occurred in 2009 with the disclosure of derivatives as potent Acetyl-CoA Carboxylase (ACC) inhibitors. Researchers demonstrated that substitutions on the piperidine nitrogen yielded compounds with nanomolar inhibitory activity (IC₅₀ values ranging from 172 to 940 nM against ACC2), positioning ACC as a target for metabolic disorders [2] [6].
Subsequent exploration revealed the scaffold's versatility beyond metabolic disease. By the mid-2010s, research pivoted towards oncology applications. Scientists hybridized the spirochromanone core with other pharmacophores known for anticancer activity. Notably, the 7-position of the chroman ring became a focal point for derivatization. A significant advancement involved conjugating substituted aminomethylthiophene moieties at this position, leading to compounds demonstrating potent antiproliferative effects against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines [6]. Concurrently, the scaffold was identified as a component capable of binding to histone deacetylase (HDAC) enzymes, linking it to epigenetic modulation in cancer therapy [6].
Table 2: Evolution of Key Therapeutic Areas and Target Engagements
Time Period | Therapeutic Focus | Key Structural Modifications | Biological Target/Activity | Significance |
---|---|---|---|---|
Early 2000s | Metabolic Disorders | Piperidine N-acylation (e.g., isobutyryl) | Acetyl-CoA Carboxylase (ACC) Inhibition | First potent nanomolar inhibitors reported [2] [9] |
Mid 2010s | Oncology | 7-(5-((Substituted amino)methyl)thiophen-2-yl) | Antiproliferative/Apoptosis Induction | Demonstrated efficacy in MCF-7 & B16F10 cells [6] |
Late 2010s | Oncology, Epigenetics | Integration with zinc-binding groups (e.g., hydroxamates) | Histone Deacetylase (HDAC) Inhibition | Validated scaffold for epigenetic modulators [6] |
2020s | Broad (Antimicrobial, etc.) | Diverse modifications across chroman and piperidine | Varied (e.g., Tubulin polymerization) | Expansion into new therapeutic areas [2] [10] |
Synthetic methodologies evolved in parallel. Early routes relied on condensation reactions between chroman precursors and protected 4-piperidinones [6] [9]. Modern approaches often leverage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups at the chroman 6,7, or 8 positions, significantly expanding accessible chemical space and enabling structure-activity relationship (SAR) studies crucial for optimizing potency and selectivity [6].
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride holds significant prominence as a privileged pharmacophore in contemporary drug discovery due to its unique convergence of structural features that confer advantageous biological properties. Its significance stems from several key attributes:
Table 3: Impact of Core Structural Features on Pharmacological Potential
Structural Feature | Physicochemical/Biochemical Contribution | Impact on Drug Discovery Utility | Exemplar Modification/Application |
---|---|---|---|
Spirocyclic Junction | Enforced 3D geometry; Reduced rotational freedom; Increased complexity | Enhanced target selectivity; Reduced promiscuity; Mimics bioactive conformations | Core scaffold property enabling diverse target engagement [2] [8] |
Piperidine Ring (N1') | Basic center (protonable); H-bond acceptor/donor (when secondary) | Ionic/H-bond interactions with targets; Salt formation for solubility; Key derivatization site | N-Acylation (ACC inhibitors [2]); N-Alkylation (HDAC linker [6]) |
Chroman 4-Oxo Group | H-bond acceptor; Electron-withdrawing group; Site of reactivity | Key binding interaction; Modulates chroman ring electronics; Handle for novel chemotypes | Oxime formation; Reduction to alcohol; Knoevenagel condensation [2] |
Chroman Aromatic Ring | Contributes lipophilicity & rigidity; π-Stacking potential | Hydrophobic cavity binding; Planar interaction sites; Tunable electronic effects | 6-Methyl substitution [10]; 7-(Aminomethylthiophene) [6] |
Overall Molecular Shape | Combines cyclic, spirocyclic, and fused ring systems | Mimics complex natural product architectures; Disfavors flat structures prone to hERG binding | Basis for diverse bioactivity beyond initial targets [2] |
These attributes collectively make the spiro[chroman-2,4'-piperidin]-4-one scaffold exceptionally versatile. It serves as a core template for designing ligands against a wide spectrum of targets, validated by its incorporation into potent agents across therapeutic areas: anticancer compounds inducing apoptosis and cell cycle arrest [6], metabolic disease agents like ACC inhibitors [2] [9], potential antimicrobials [2], and epigenetic modulators (HDAC inhibitors) [6]. The scaffold’s ability to be tailored for diverse target classes underscores its fundamental importance as a multifaceted pharmacophore in modern medicinal chemistry research, driving ongoing investigations into novel derivatives with optimized therapeutic profiles [2] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7